

Application Notes and Protocols: Hydrogel Formation with Bis-PEG-Acid Crosslinkers

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Compound of Interest

Compound Name: *Bis-PEG21-acid*

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Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are synthetic, biocompatible, and highly versatile biomaterials extensively used in biomedical applications such as drug delivery, tissue engineering, and 3D cell culture.[1][2] Their high water content, tunable mechanical properties, and non-immunogenic nature make them ideal for mimicking the native extracellular matrix.[1][3][4][5] This document provides detailed application notes and protocols for the formation of hydrogels using Bis-PEG-acid, a homobifunctional PEG derivative with a carboxylic acid group at each terminus.[2][6]

Crosslinking of Bis-PEG-acid with amine-containing molecules via carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), results in the formation of stable amide bonds, creating a robust and biodegradable hydrogel network.[2][6][7] The degradation of these hydrogels typically occurs through the hydrolysis of ester linkages within the polymer backbone, a process that can be tailored for controlled release applications.[8] By modulating parameters such as PEG molecular weight, polymer concentration, and the type of crosslinker, the physicochemical properties of the resulting hydrogel, including its mechanical stiffness, swelling behavior, and degradation rate, can be precisely controlled to suit a variety of research and therapeutic needs.[2][9]

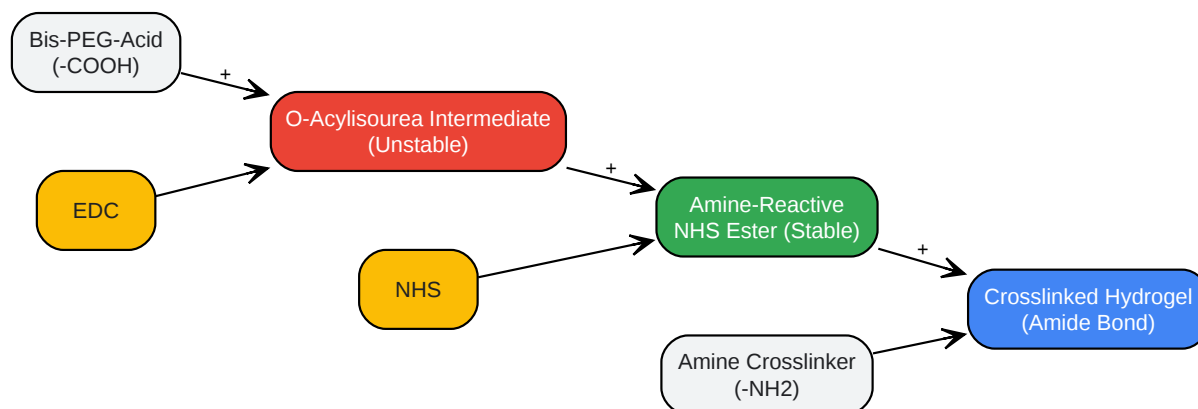
Applications

- **Controlled Drug Delivery:** The porous network of the hydrogel can encapsulate a wide range of therapeutic agents, from small molecule drugs to large proteins and release them in a sustained manner.^{[2][10][11]} The release kinetics can be fine-tuned by altering the hydrogel's crosslinking density and degradation profile.^{[2][12]}
- **Tissue Engineering:** These hydrogels can function as scaffolds that support cell attachment, growth, and differentiation, thereby promoting the regeneration of tissues like cartilage and skin.^[2] The ability to tailor their mechanical properties allows for the creation of microenvironments that mimic the stiffness of native tissues.^[5]
- **3D Cell Culture:** The biocompatible and tunable nature of these hydrogels provides an ideal 3D environment for cell culture, enabling the study of cell behavior in a more physiologically relevant context compared to traditional 2D culture.

Chemical Crosslinking Mechanism

The formation of hydrogels using Bis-PEG-acid and an amine-containing crosslinker is typically achieved through a two-step EDC/NHS-mediated coupling reaction.

- **Activation of Carboxylic Acid:** EDC reacts with the carboxylic acid groups on the Bis-PEG-acid to form a highly reactive and unstable O-acylisourea intermediate.^[7]
- **Formation of NHS Ester:** To prevent the hydrolysis of the unstable intermediate, NHS is added to convert it into a more stable, amine-reactive NHS ester.^{[7][13]}
- **Amide Bond Formation:** The NHS ester readily reacts with primary amine groups on the crosslinker molecule to form a stable amide bond, resulting in the crosslinking of the PEG chains and the formation of the 3D hydrogel network.^[6]



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EDC/NHS crosslinking chemistry.

Data Presentation

Table 1: Effect of PEG Molecular Weight and Concentration on Hydrogel Mechanical Properties

PEG Derivative	PEG Molecular Weight (kDa)	Polymer Concentration (wt%)	Compressive Modulus (MPa)	Storage Modulus (G') (kPa)	Reference(s)
PEGDA	3.4	10	0.04	-	[7]
PEGDA	3.4	20	0.2	-	[7]
PEGDA	3.4	40	1.7	-	[7]
PEGDA	10	10	0.01	-	[5]
PEGDA	10	30	0.03	-	[5]
4-arm PEG-VS	20	5	-	4.7	[4]
8-arm PEG-VS	20	5	-	4.7	[4]
4-arm PEG	10	2.5	-	~1	[6]
4-arm PEG	10	5	-	~4	[6]
4-arm PEG	10	10	-	~12	[6]

Note: Data presented is for various PEG derivatives (e.g., PEGDA, PEG-VS) as direct comparable data for Bis-PEG-acid was not available in a consolidated format. The trends are expected to be similar.

Table 2: Influence of PEG Concentration and Architecture on Hydrogel Swelling Ratio

PEG Derivative	PEG Architecture	Polymer Concentration (wt%)	Swelling Ratio (Q _m)	Reference(s)
4-arm PEG-VS	4-arm	4	~40	[4]
4-arm PEG-VS	4-arm	10	~20	[4]
8-arm PEG-VS	8-arm	4	~25	[4]
8-arm PEG-VS	8-arm	10	~15	[4]
PEGDA	Linear	10	~31.5	[5]
PEGDA	Linear	40	~2.2	[5]

Table 3: In Vitro Degradation of PEG-Based Hydrogels

Hydrogel Composition	Degradation Condition	Time for ~75% Mass Loss	Reference(s)
RpCol with 1% EDC/NHS	PBS, 37 °C	3 days	[9]
RpCol with 5% EDC/sNHS	PBS, 37 °C	> 3 days (slower degradation)	[9]
Polycationic PEG with BAA crosslinker	DMEM, 37 °C	~3 days	[14]

Note: Degradation rates are highly dependent on the specific formulation, including the type of crosslinker and the presence of hydrolytically labile bonds.

Table 4: Cumulative Release of Doxorubicin from Peptide-Based Hydrogels

Time (hours)	Cumulative Release (%) - Hydrogel 1	Cumulative Release (%) - Hydrogel 2	Reference(s)
2	~3	~7	[15]
5	~10	~15	[15]
10	~18	~22	[15]
24	~25	~28	[15]
48	~28	~30	[15]
72	~30	~30	[15]

Note: This data is from a peptide-based hydrogel system but illustrates a typical release profile for doxorubicin. The release from a Bis-PEG-acid hydrogel would depend on the specific formulation.

Experimental Protocols

Protocol 1: Hydrogel Formation using EDC/NHS Chemistry

This protocol details the formation of a hydrogel by crosslinking Bis-PEG-acid with a diamine using EDC/NHS chemistry.[2]

Materials:

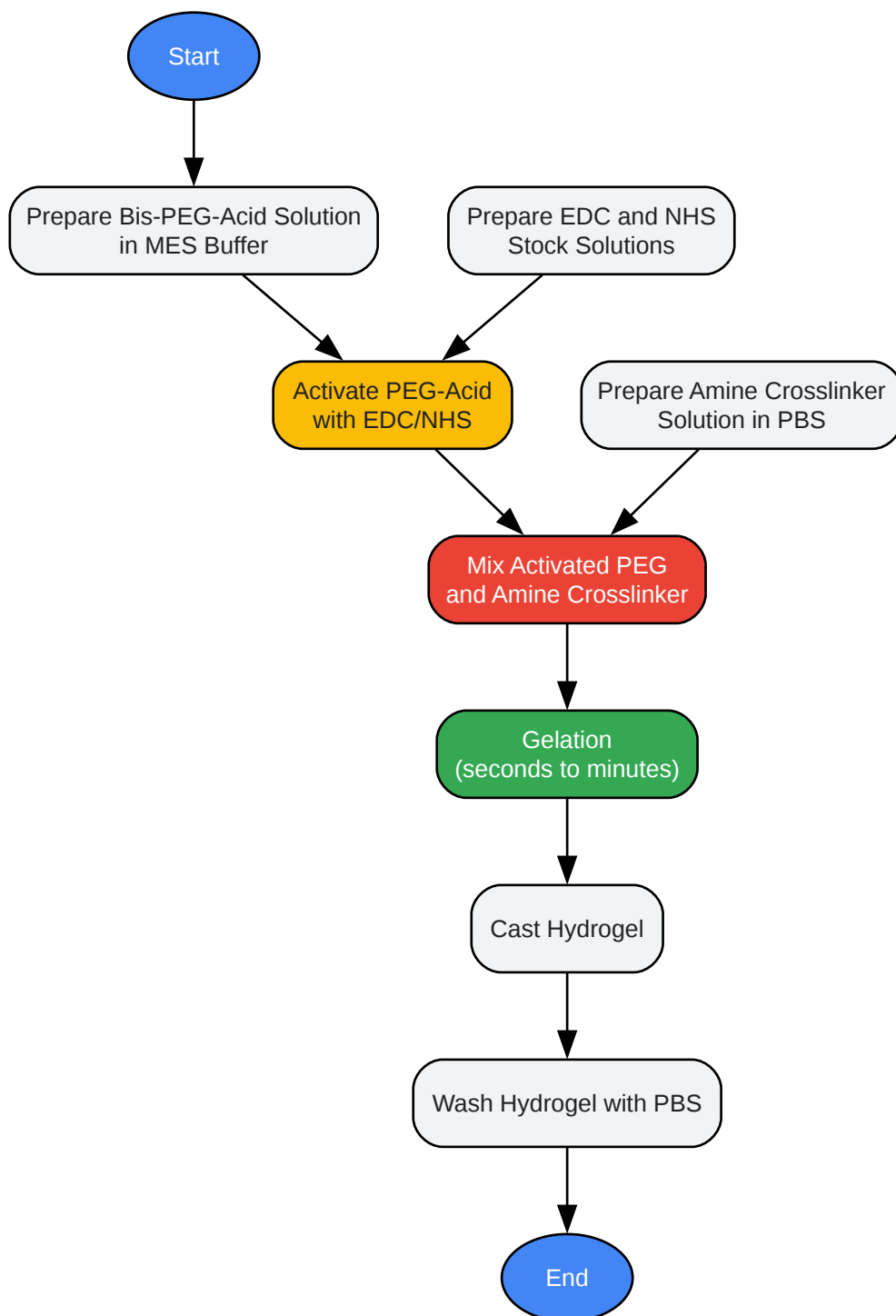
- Bis-PEG-acid (e.g., MW 3400)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Diamine crosslinker (e.g., diamino-PEG, Jeffamine®)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

- Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

- Preparation of Polymer Solution:
 - Dissolve the Bis-PEG-acid in MES buffer to the desired concentration (e.g., 10% w/v).
 - Vortex or sonicate briefly to ensure complete dissolution.
- Activation of Carboxylic Acid Groups:
 - Prepare stock solutions of EDC and NHS in MES buffer.
 - Add EDC and NHS to the Bis-PEG-acid solution. A molar excess of EDC and NHS to carboxylic acid groups (e.g., 2:1 to 5:1) is recommended.
 - Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Crosslinking:
 - Dissolve the diamine crosslinker in PBS (pH 7.4) to the desired concentration. The molar ratio of amine groups to activated carboxylic acid groups should ideally be 1:1 for efficient crosslinking.
 - Rapidly add the diamine solution to the activated Bis-PEG-acid solution.
 - Mix thoroughly by vortexing or pipetting.
- Gelation:
 - The mixture will start to gel. Gelation time can vary from seconds to minutes depending on the reactant concentrations and temperature.[\[16\]](#)
 - Cast the hydrogel into a desired shape (e.g., in a mold or as an injectable solution) before gelation is complete.
- Washing:

- After complete gelation (allow at least 1 hour), wash the hydrogel extensively with PBS (pH 7.4) to remove unreacted reagents and byproducts like urea. Change the PBS solution several times over 24-48 hours.



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Experimental workflow for hydrogel formation.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement[2][17]

- Prepare a hydrogel sample and lyophilize it to obtain the initial dry weight (Wd).
- Immerse the dried hydrogel in PBS (pH 7.4) at 37 °C.
- At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
- Continue until the weight remains constant (equilibrium swelling).
- The swelling ratio (Q) is calculated as: $Q = W_s / W_d$.

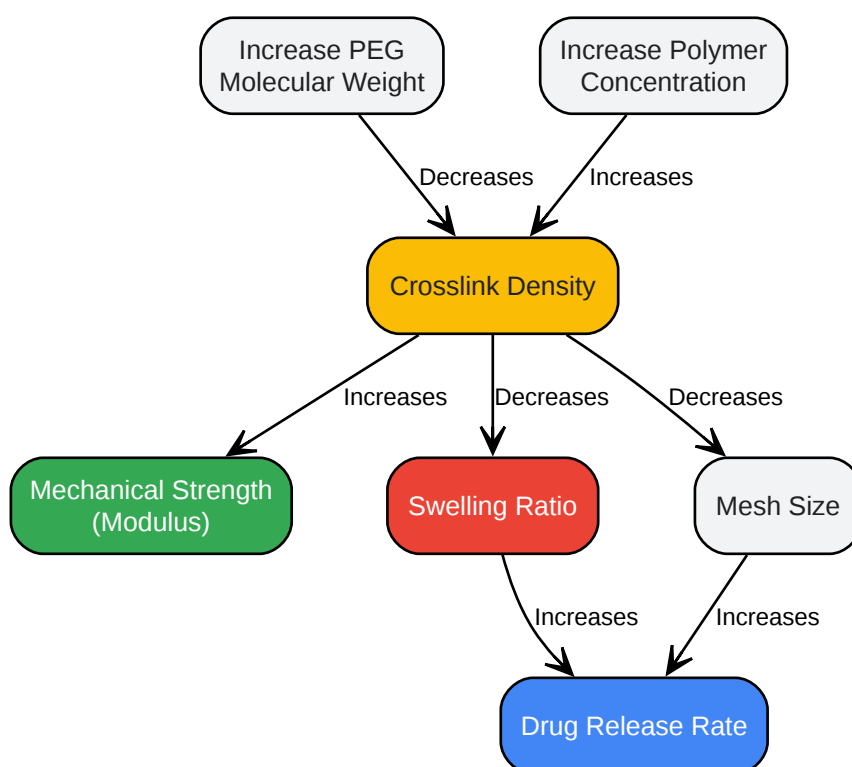
B. Mechanical Testing (Compressive Modulus)[5][7]

- Prepare cylindrical hydrogel samples of a defined diameter and height.
- Ensure the samples are fully swollen in PBS (pH 7.4).
- Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
- Apply a compressive strain at a constant rate (e.g., 10% per minute).
- The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

C. In Vitro Drug Release Study[15][18]

- Load the hydrogel with the drug of interest, either by incorporating it during the gelation process or by soaking the pre-formed hydrogel in a concentrated drug solution.
- Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37 °C).

- At specific time intervals, collect an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
- Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the cumulative percentage of drug released over time.



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Factors influencing hydrogel properties.

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